Cas no 17040-20-9 (Benzoic acid,4-(phenylamino)-)

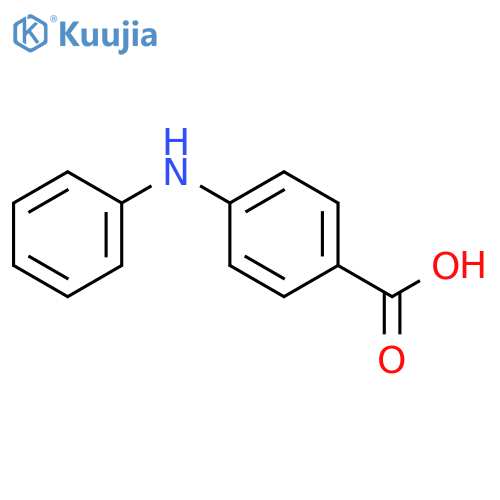

Benzoic acid,4-(phenylamino)- structure

商品名:Benzoic acid,4-(phenylamino)-

Benzoic acid,4-(phenylamino)- 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,4-(phenylamino)-

- 4-Anilinobenzoic acid

- 4-(N-phenylamino)benzoic acid

- 4-(phenylamino)benzoic acid

- 4-Anilino-benzoesaeure

- 4-anilino-benzoic acid

- 4-phenylamino benzoic acid

- 4-phenylamino-benzoic acid

- AC1L6HS6

- AC1Q5URM

- CHEMBL1682199

- NSC158046

- SureCN70190

- p-Anilinobenzoic acid

- 4-(-phenyl-amino)-benzoic acid

- Benzoic acid, 4-(phenylamino)-

- Y10954

- AKOS011513585

- Z963456846

- DPAMLADQPZFXMD-UHFFFAOYSA-N

- p-N-Phenylaminobenzoesaure

- 4-(phenyl-amino)-benzoic acid

- 17040-20-9

- FT-0727716

- SCHEMBL70190

- WS-00717

- CS-0204762

- 4-anilinobenzoicacid

- BDBM50337280

- DTXSID70303373

- NSC 158046

- EN300-6499231

- 4-phenylaminobenzoic acid

- NSC-158046

- MFCD00157014

- DA-09409

- XH0818

-

- MDL: MFCD00157014

- インチ: InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)

- InChIKey: DPAMLADQPZFXMD-UHFFFAOYSA-N

- ほほえんだ: C1(NC2C=CC(C(O)=O)=CC=2)C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 213.07903

- どういたいしつりょう: 213.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- 密度みつど: 1.269

- ふってん: 408.2°Cat760mmHg

- フラッシュポイント: 200.7°C

- 屈折率: 1.667

- PSA: 49.33

- LogP: 3.20140

Benzoic acid,4-(phenylamino)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1004165-5g |

4-(phenylamino)benzoic acid |

17040-20-9 | 95% | 5g |

$700 | 2024-07-24 | |

| Enamine | EN300-6499231-2.5g |

4-(phenylamino)benzoic acid |

17040-20-9 | 95.0% | 2.5g |

$229.0 | 2025-03-21 | |

| 1PlusChem | 1P00AV9S-1g |

4-Anilinobenzoic acid |

17040-20-9 | 95% | 1g |

$155.00 | 2024-06-19 | |

| Aaron | AR00AVI4-1g |

4-Anilinobenzoic acid |

17040-20-9 | 95% | 1g |

$176.00 | 2025-02-10 | |

| Aaron | AR00AVI4-250mg |

4-Anilinobenzoic acid |

17040-20-9 | 95% | 250mg |

$66.00 | 2025-02-10 | |

| A2B Chem LLC | AF06288-5g |

4-(Phenylamino)benzoic acid |

17040-20-9 | 95% | 5g |

$451.00 | 2024-04-20 | |

| Aaron | AR00AVI4-100mg |

4-Anilinobenzoic acid |

17040-20-9 | 95% | 100mg |

$295.00 | 2023-12-15 | |

| eNovation Chemicals LLC | D656973-1g |

4-(Phenylamino)benzoic acid |

17040-20-9 | 95% | 1g |

$595 | 2025-02-25 | |

| Enamine | EN300-6499231-5.0g |

4-(phenylamino)benzoic acid |

17040-20-9 | 95.0% | 5.0g |

$351.0 | 2025-03-21 | |

| Enamine | EN300-6499231-0.05g |

4-(phenylamino)benzoic acid |

17040-20-9 | 95.0% | 0.05g |

$27.0 | 2025-03-21 |

Benzoic acid,4-(phenylamino)- 関連文献

-

Xiaoting Liu,Jingliang Cui,Qun Zeng,Liwen Fang,Peng-Yu Liang,Pan-Pan Zhou,Sean Parkin,Tonglei Li,Shigang Ruan,Sihui Long RSC Adv. 2023 13 21021

-

S B. Jonnalagadda,M A. Salem Phys. Chem. Chem. Phys. 1999 1 821

17040-20-9 (Benzoic acid,4-(phenylamino)-) 関連製品

- 10541-83-0(4-(Methylamino)benzoic acid)

- 619-84-1(4-(Dimethylamino)benzoic acid)

- 51524-84-6(3-(Methylamino)benzoic acid)

- 99-64-9(3-Dimethylaminobenzoic acid)

- 118996-38-6(H3TCA)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬